Cas no 2097932-66-4 (N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide)
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
- N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide
- AKOS032458818
- F6508-1206
- 2097932-66-4
-
- Inchi: 1S/C18H14N2O2S2/c21-18(12-5-6-14-17(9-12)24-11-20-14)19-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,11,13H,10H2,(H,19,21)
- InChI Key: JONQZBUPHNDDFA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1=CC=CO1)CNC(C1=CC=C2C(=C1)SC=N2)=O
Computed Properties
- Exact Mass: 354.04967004g/mol
- Monoisotopic Mass: 354.04967004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 112Ų
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6508-1206-2μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-5μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-10μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-20μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-1mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-2mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-3mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-4mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-5mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-1206-10mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
2097932-66-4 | 10mg |
$79.0 | 2023-09-08 |
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide
Introduction to N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide (CAS No. 2097932-66-4)
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide, identified by its CAS number 2097932-66-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both furan and thiophene moieties in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The benzothiazole core is a pivotal pharmacophore in drug design, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of furan- and thiophene-based side chains into the benzothiazole scaffold enhances its interactability with biological targets, potentially leading to improved efficacy and selectivity. This compound's structure suggests a high degree of molecular flexibility, which is crucial for binding to complex biomolecular targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide has been studied for its potential role in modulating various biological pathways. For instance, its derivatives have shown promise in inhibiting key enzymes involved in cancer progression. The combination of furan and thiophene units is particularly intriguing because these moieties can engage in multiple types of non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzothiazole core and introduce the furan- and thiophene-based side chains. These synthetic strategies not only highlight the complexity of the molecule but also demonstrate the growing sophistication in organic synthesis techniques.
The pharmacological profile of N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide has been extensively evaluated through in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits notable activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its ability to interact with specific protein targets suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.
The structural features of this compound make it an attractive scaffold for further derivatization to enhance its pharmacological properties. By modifying the substituents on the benzothiazole core or introducing additional functional groups, researchers can fine-tune the molecule's bioactivity and pharmacokinetic profile. This approach aligns with the growing trend in drug discovery towards structure-based design principles, where the three-dimensional structure of a molecule is leveraged to optimize its interactions with biological targets.
In conclusion, N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-1,3-benzothiazole-6-carboxamide represents a significant advancement in the development of novel heterocyclic compounds with therapeutic potential. Its unique structural composition and demonstrated biological activity make it a valuable asset in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new drugs.
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